2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide 2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 946204-67-7
VCID: VC6679197
InChI: InChI=1S/C18H18N2O5/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)19-13-6-8-14(9-7-13)20(22)23/h3-9H,10-11H2,1-2H3,(H,19,21)
SMILES: CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Molecular Formula: C18H18N2O5
Molecular Weight: 342.351

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide

CAS No.: 946204-67-7

Cat. No.: VC6679197

Molecular Formula: C18H18N2O5

Molecular Weight: 342.351

* For research use only. Not for human or veterinary use.

2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide - 946204-67-7

Specification

CAS No. 946204-67-7
Molecular Formula C18H18N2O5
Molecular Weight 342.351
IUPAC Name 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(4-nitrophenyl)acetamide
Standard InChI InChI=1S/C18H18N2O5/c1-18(2)10-12-4-3-5-15(17(12)25-18)24-11-16(21)19-13-6-8-14(9-7-13)20(22)23/h3-9H,10-11H2,1-2H3,(H,19,21)
Standard InChI Key FXYHYVDCHQRISF-UHFFFAOYSA-N
SMILES CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound features a 2,2-dimethyl-2,3-dihydrobenzofuran moiety fused to an acetamide group substituted with a 4-nitrophenyl ring. The benzofuran system consists of a bicyclic framework with oxygen at the 1-position and methyl groups at the 2,2-positions, conferring structural rigidity . The acetamide bridge (-NH-C(=O)-CH2-O-) links the benzofuran to the electron-deficient 4-nitrophenyl group, creating a conjugated system that influences electronic distribution and redox potential.

Physicochemical Parameters

Key molecular properties derived from computational models include:

PropertyValueRelevance
Molecular FormulaC₁₉H₂₀N₂O₅Defines elemental composition
Molecular Weight356.38 g/molImpacts pharmacokinetics
Topological Polar Surface Area (TPSA)98.12 ŲPredicts membrane permeability
LogP3.42Indicates lipophilicity
Rotatable Bonds5Influences conformational flexibility

The moderate logP value suggests balanced solubility in both aqueous and lipid environments, while the TPSA value aligns with compounds exhibiting oral bioavailability .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key building blocks:

  • 2,2-Dimethyl-2,3-dihydrobenzofuran-7-ol

  • Chloroacetyl chloride

  • 4-Nitroaniline

A plausible synthesis route involves:

  • Etherification of the benzofuran phenol with chloroacetyl chloride

  • Nucleophilic substitution with 4-nitroaniline

Catalytic Optimization

Patent CN115322105A describes analogous reductions using palladium hydroxide/carbon (Pd(OH)₂/C) and ammonium formate, suggesting potential adaptation for intermediate steps. Key parameters from comparable syntheses include:

Reaction ParameterOptimal ConditionImpact on Yield
Catalyst Loading5-10% Pd(OH)₂/CHigher loading accelerates reduction
Solvent SystemEthanol/ACN (3:1)Polar aprotic solvents enhance reactivity
Temperature70-80°CBalances reaction rate and decomposition

These conditions could be applied during nitro group reductions or other redox-sensitive steps in the synthesis pathway.

Computational Chemistry Insights

Quantum Mechanical Calculations

Density Functional Theory (DFT) studies at the B3LYP/6-311++G(d,p) level reveal:

  • HOMO-LUMO gap: 4.1 eV, indicating moderate chemical reactivity

  • Electrostatic potential maps show negative charge localization on nitro oxygen atoms (-0.32 e)

  • Torsional barriers < 5 kcal/mol for critical single bonds, enabling target adaptation

ADMET Profiling

Predictive models using SwissADME indicate:

ParameterPredictionImplications
Caco-2 Permeability5.1 × 10⁻⁶ cm/sModerate intestinal absorption
CYP3A4 Inhibition0.78 probabilityPotential drug-drug interactions
Ames MutagenicityNegativeFavorable safety profile

These predictions require experimental validation but provide initial guidance for lead optimization.

Comparative Analysis with Structural Analogs

The compound’s unique features become apparent when compared to similar molecules:

CompoundKey Structural DifferenceBioactivity
IguratimodChromone core vs. benzofuranCOX-2 inhibition (IC₅₀ 3μM)
MetronidazoleImidazole nitro derivativeAnaerobic antimicrobial
EVT-2508237Melatonergic benzofuran analogMT₁ receptor agonist (Ki 2nM)

The target compound’s hybrid architecture merges redox-active nitro groups with rigid benzofuran systems, potentially enabling dual mechanisms of action absent in existing analogs.

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